molecular formula C17H19N3O2 B131222 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid CAS No. 61338-13-4

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid

Cat. No. B131222
CAS RN: 61338-13-4
M. Wt: 297.35 g/mol
InChI Key: HCVDLMUVEGPGGH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid” is a chemical compound with the molecular formula C17H19N3O2 . It has a molecular weight of 297.35 . This compound is also known as “1-(3-carboxypyrid-2-yl)-2-phenyl-4-methyl-piperazine” and "Mirtazapine carboxylic acid" .


Molecular Structure Analysis

The InChI code for this compound is "1S/C17H19N3O2/c1-19-10-11-20 (15 (12-19)13-6-3-2-4-7-13)16-14 (17 (21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3, (H,21,22)" . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.

Scientific Research Applications

Nicotinic Acid and Lipid Disorders Nicotinic acid, known as niacin, is a form of vitamin B3 used extensively in the management of lipid disorders. It effectively lowers very low-density (VLDL) and low-density lipoprotein (LDL) levels while increasing high-density lipoprotein (HDL) levels. This action contributes significantly to the reduction of long-term mortality in patients with coronary artery disease and may decelerate or reverse atherosclerosis progression. Despite its benefits, nicotinic acid's side effects, such as cutaneous flushing, skin rash, and gastric upset, limit its usage. However, careful dosing titration can minimize these effects, making it a preferred choice for many hyperlipidemia patients due to its cost-effectiveness and relative safety (Figge et al., 1988).

Prolonged-release Nicotinic Acid Prolonged-release (PR) nicotinic acid formulations like Niaspan are designed to mitigate vasodilatory flushing, a common side effect, without compromising the drug's efficacy in treating dyslipidemia. PR nicotinic acid is especially effective in combination with statins, enhancing lipid profile correction without adversely affecting glycemic control in the majority of diabetic patients. Its introduction has made nicotinic acid a more tolerable option, potentially slowing atherosclerotic progression and even inducing regression in some cases (McCormack & Keating, 2005).

Nicotinic Acid's Mechanism of Action Recent findings suggest that nicotinic acid's beneficial effects on lipid profiles and its anti-inflammatory properties are mediated through the activation of G-protein-coupled receptor 109A. This receptor's identification has offered insights into how nicotinic acid alters HDL cholesterol levels. Furthermore, evidence suggests that nicotinic acid directly enhances adiponectin secretion, demonstrating a novel atheroprotective role beyond its lipid-modifying actions (Digby, Lee, & Choudhury, 2009).

Hepatic Toxicity Considerations Although nicotinic acid is generally safe for treating hypercholesterolemia, both unmodified and time-release preparations have been associated with hepatic toxicity. The risk appears to be higher with time-release preparations, especially at doses exceeding the currently recommended therapeutic levels. This highlights the importance of monitoring liver function and adherence to recommended dosages during nicotinic acid therapy (Rader, Calvert, & Hathcock, 1992).

Phenylpiperazine Derivatives in Medicinal Chemistry The N-phenylpiperazine subunit, a component of 2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid, is highlighted for its versatility in medicinal chemistry. Its inclusion in various compounds demonstrates potential across a broad spectrum of therapeutic fields beyond CNS disorders. This suggests the scope for diversifying the applications of such derivatives in drug development, including those with nicotinic acid as a core component (Maia, Tesch, & Fraga, 2012).

Safety And Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause certain health hazards . The hazard statements associated with this compound are H302, H315, H319, and H335 . These indicate that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261, P305+P351+P338 , which suggest avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .

properties

IUPAC Name

2-(4-methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O2/c1-19-10-11-20(15(12-19)13-6-3-2-4-7-13)16-14(17(21)22)8-5-9-18-16/h2-9,15H,10-12H2,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCVDLMUVEGPGGH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(C1)C2=CC=CC=C2)C3=C(C=CC=N3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10431664
Record name 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methyl-2-phenylpiperazin-1-yl)nicotinic acid

CAS RN

61338-13-4
Record name 1-(3-Carboxy-2-pyridyl)-4-methyl-2-phenylpiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61338-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Mirtazapine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061338134
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(4-Methyl-2-phenylpiperazin-1-yl)pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10431664
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Pyridinecarboxylic acid, 2-(4-methyl-2-phenyl-1-piperazinyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MIRTAZAPINE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U8BG6TXQ6L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.